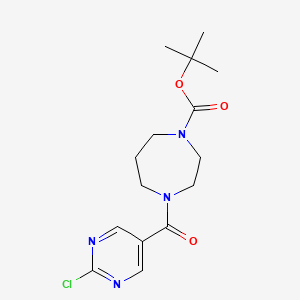
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate, also known as TBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBC is a diazepane derivative that has been synthesized using a variety of methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the regulation of cognitive function. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and receptors in the body, leading to changes in neurotransmitter levels and neuronal excitability. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to exhibit anti-cancer activity, inhibiting the growth of cancer cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate.
実験室実験の利点と制限
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively easy to synthesize using standard organic chemistry techniques. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is also relatively stable, making it suitable for use in long-term experiments. However, one limitation of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is that it can be difficult to solubilize in aqueous solutions, which may limit its use in certain experimental systems.
将来の方向性
There are several future directions for research on Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate. One area of research is the development of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the anti-cancer properties of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate, including its potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate and its biochemical and physiological effects.
合成法
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 2-chloropyrimidine-5-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate.
科学的研究の応用
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. The compound has been shown to exhibit significant biological activity, making it a promising candidate for drug development. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-5-19(7-8-20)12(21)11-9-17-13(16)18-10-11/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYISFKVUNYHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2849276.png)

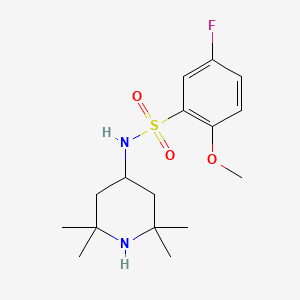
![(2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2849283.png)

![9-Methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline](/img/structure/B2849288.png)
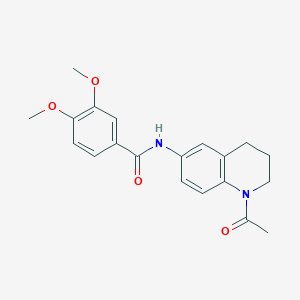
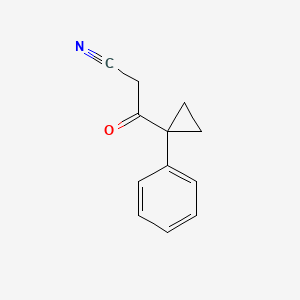
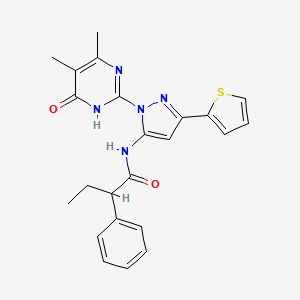
![6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2849293.png)

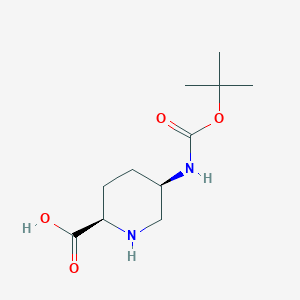
amino}acetamide](/img/structure/B2849296.png)